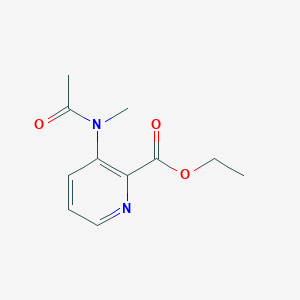
Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with an ethyl ester and an N-methylacetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate typically involves the reaction of 3-aminopyridine with ethyl 3-bromo-2-oxopropanoate under reflux conditions in ethanol. This reaction forms an intermediate, which is then treated with N-methylacetamide to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Ethyl 2-picolinate: Similar structure but lacks the N-methylacetamido group.
Ethyl 3-aminopyridine-2-carboxylate: Similar structure but with an amino group instead of the N-methylacetamido group.
Uniqueness
Ethyl 3-(N-Methylacetamido)pyridine-2-carboxylate is unique due to the presence of both the ethyl ester and N-methylacetamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables diverse chemical reactions.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
ethyl 3-[acetyl(methyl)amino]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-4-16-11(15)10-9(6-5-7-12-10)13(3)8(2)14/h5-7H,4H2,1-3H3 |
InChI 键 |
IDKMPLRBQBRXNG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC=N1)N(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















